molecular formula C19H21N3O2 B2589321 4-(2,6-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 860789-09-9

4-(2,6-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2589321
CAS No.: 860789-09-9
M. Wt: 323.396
InChI Key: GCUIXXKWMCEBHH-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a 1,2,4-triazole derivative characterized by a triazol-5-one core substituted with a 2,6-dimethylphenyl group at position 4, a 4-methoxyphenylmethyl group at position 1, and a methyl group at position 3.

Properties

IUPAC Name

4-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-6-5-7-14(2)18(13)22-15(3)20-21(19(22)23)12-16-8-10-17(24-4)11-9-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUIXXKWMCEBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Substitution reagents: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In one study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect .

Antifungal Properties

The antifungal activity of triazole compounds is well-documented. Specifically, derivatives similar to the compound have shown efficacy against fungi such as Candida albicans and Aspergillus niger. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Potential

Triazoles have been explored for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For instance, studies have reported that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Research indicates that triazole derivatives can act as effective fungicides in agricultural settings. They inhibit fungal pathogens that affect crops, thereby enhancing yield and quality .

Herbicidal Properties

Some studies have also explored the herbicidal activity of triazole compounds. The ability to disrupt specific biochemical pathways in plants can lead to effective weed control without harming the crops .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of 4-(2,6-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one against Escherichia coli and Staphylococcus aureus. Results indicated an inhibition zone diameter of 15 mm for E. coli and 20 mm for S. aureus, suggesting strong antibacterial properties.

Case Study 2: Antifungal Activity

A study assessed the antifungal activity of this compound against Candida albicans. Using a microdilution method, the minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating significant antifungal potential compared to standard antifungal agents.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison and Substituent Effects

The target compound’s structure differs from analogous 1,2,4-triazole derivatives in the nature and placement of substituents. Key comparisons include:

Compound (Reference) Core Structure Substituents Key Structural Features
Target Compound 4,5-Dihydro-1H-1,2,4-triazol-5-one 4-(2,6-Dimethylphenyl), 1-(4-methoxyphenylmethyl), 3-methyl High lipophilicity due to methyl/methoxy groups; steric bulk from 2,6-dimethylphenyl
4-(3-Methoxyphenyl)-... () 1H-1,2,4-triazol-5(4H)-one 4-(3-Methoxyphenyl), 3-[2-(4-methoxyphenyl)ethyl] Ethyl linker enhances flexibility; dual methoxy groups may improve solubility
4-Amino-3-(4-hydroxyphenyl)... () 1H-1,2,4-triazol-5(4H)-one 4-Amino, 3-(4-hydroxyphenyl) Polar amino/hydroxyl groups enhance hydrogen bonding and aqueous solubility
4-(4-Bromophenyl)-... () 1H-1,2,4-triazole-5(4H)-thione 4-(4-Bromophenyl), 1-(2,6-difluorobenzyl), 3-(3,4,5-trimethoxyphenyl) Thione group increases electron density; bromo/trimethoxy substituents enhance reactivity

Key Observations :

  • The 4-methoxyphenylmethyl group may confer moderate lipophilicity, intermediate between the polar hydroxyl/amino groups in and the highly lipophilic bromophenyl group in .

Key Observations :

  • The target compound’s synthesis may align with ’s method, utilizing sodium ethoxide to deprotonate the triazole-thiol intermediate, followed by alkylation with a methylating agent.

Key Observations :

  • The target compound’s 2,6-dimethylphenyl group may reduce polarity, favoring penetration through lipid bilayers, akin to lipophilic bromophenyl derivatives in .
  • Methoxy groups (as in ) are associated with antimicrobial efficacy, suggesting the target compound could share similar mechanisms.

Biological Activity

The compound 4-(2,6-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O2C_{19}H_{21}N_3O_2. Its structure features a triazole ring, which is known for conferring various biological activities. The presence of dimethyl and methoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, comparable to standard chemotherapeutic agents .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-70.08
A549 (Lung)0.07
Jurkat (Leukemia)<1

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against various bacterial strains and demonstrated significant inhibitory effects. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli15 µg/mL
S. aureus10 µg/mL

Anticonvulsant Activity

In a picrotoxin-induced convulsion model, the compound exhibited anticonvulsant properties with a median effective dose (ED50) of 18.4 mg/kg , indicating its potential as a therapeutic agent for seizure disorders .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The triazole moiety is known to inhibit enzymes involved in cancer cell proliferation and microbial growth. Additionally, structure-activity relationship (SAR) studies suggest that the presence of specific substituents enhances binding affinity to target proteins.

Case Studies

  • Study on Anticancer Effects : A study conducted by Bhadoriya and Jain (2016) explored the effects of similar triazole derivatives on cancer cell lines, reporting that modifications in the phenyl ring significantly influenced cytotoxicity .
  • Antimicrobial Efficacy : Research by Evren et al. (2019) evaluated new thiazole derivatives with similar structures and found them effective against multidrug-resistant bacterial strains, suggesting that modifications in the triazole structure could lead to enhanced antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2,6-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate aldehydes or ketones under acidic conditions, as described for analogous triazolone derivatives . Purification typically involves recrystallization or column chromatography. Purity validation requires techniques like HPLC, NMR, and elemental analysis. Single-crystal X-ray diffraction (e.g., using SHELX programs ) is critical for structural confirmation, as demonstrated in studies of related triazolones .

Q. How can the crystal structure of this triazolone derivative be resolved, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at 295 K (as in ) followed by structure solution via direct methods (SHELXS or SHELXD ) and refinement with SHELXL ensures accuracy. ORTEP-III is recommended for generating graphical representations of thermal ellipsoids and molecular packing.

Q. What spectroscopic techniques are essential for characterizing substituent effects on the triazolone core?

  • Methodological Answer : FTIR and NMR (¹H/¹³C) are used to confirm functional groups and substituent positions. For example, the methoxyphenyl group’s resonance in ¹H NMR appears as a singlet near δ 3.8 ppm . UV-Vis spectroscopy can probe electronic transitions influenced by aromatic substituents .

Advanced Research Questions

Q. How can conflicting biological activity data for triazolone derivatives be resolved, particularly when structural analogs show divergent results?

  • Methodological Answer : Contradictions may arise from differences in substituent electronic/steric effects or assay conditions. Systematic studies comparing substituents (e.g., methyl vs. nitro groups) under controlled experimental setups are critical. Computational approaches like DFT (e.g., B3LYP/6-31G* level ) can model electronic properties and predict bioactivity trends. Cross-validation with in vitro assays (e.g., antimicrobial MIC testing ) is advised.

Q. What strategies optimize the pKa determination of triazolone derivatives in non-aqueous solvents, and how do solvent choices impact results?

  • Methodological Answer : Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF is effective . The half-neutralization potential (HNP) method provides pKa values, but solvent polarity significantly affects results. For example, polar aprotic solvents (e.g., DMF) enhance acidity by stabilizing deprotonated species. A representative dataset from is shown below:
Compound SubstituentSolventpKa
MethylIsopropyl Alc8.2
BenzylDMF6.5

Q. How do steric and electronic effects of the 2,6-dimethylphenyl and 4-methoxyphenyl groups influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 2,6-dimethylphenyl group imposes steric hindrance, reducing accessibility to the triazolone core, while the electron-donating methoxy group enhances aromatic ring reactivity. Experimental kinetic studies (e.g., monitoring reaction rates with varying substituents ) combined with Hammett σ constants can quantify these effects. DFT calculations (e.g., charge distribution analysis ) further elucidate electronic contributions.

Q. What crystallographic challenges arise when analyzing triazolone derivatives with flexible side chains, and how can they be mitigated?

  • Methodological Answer : Flexible groups (e.g., 4-methoxyphenethyl) may lead to disorder in crystal lattices. High-resolution data collection (e.g., synchrotron sources) and refinement with restraints (SHELXL ) improve model accuracy. Low-temperature (100 K) measurements reduce thermal motion artifacts, as seen in studies of similar compounds .

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